

Angiotensin IV and its Role in Neuroinflammation: A Technical Guide

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Executive Summary

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury. The renin-angiotensin system (RAS), traditionally known for its role in cardiovascular regulation, has emerged as a key modulator of inflammatory processes within the central nervous system (CNS). **Angiotensin IV** (Ang IV), a hexapeptide metabolite of the RAS, and its primary receptor, the **Angiotensin IV** receptor (AT4R), also identified as insulin-regulated aminopeptidase (IRAP), are gaining significant attention for their neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Ang IV's role in neuroinflammation, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of targeting the Ang IV/AT4R system to combat neuroinflammatory diseases.

The Brain Renin-Angiotensin System and Angiotensin IV

The brain possesses an independent and complete renin-angiotensin system, capable of locally producing various bioactive angiotensin peptides.[1][2] Angiotensin II (Ang II), acting



primarily through the AT1 receptor, is traditionally associated with pro-inflammatory and prooxidative effects within the CNS.[1][3][4] In contrast, the alternative axes of the RAS, including the Ang IV/AT4R pathway, often exert counter-regulatory, protective effects.[5]

Ang IV is generated from Ang II via a two-step enzymatic cleavage process, first by aminopeptidase A to form Angiotensin III, and then by aminopeptidase N to yield Ang IV.[6] Ang IV is distributed in brain regions crucial for cognitive function, such as the hippocampus and neocortex.[1][7]

The Angiotensin IV Receptor (AT4R)

The primary receptor for Ang IV is the AT4R, a type II transmembrane zinc metallopeptidase identical to insulin-regulated aminopeptidase (IRAP).[8] More recent evidence also points towards the hepatocyte growth factor (HGF) receptor, c-Met, as a potential signaling target for Ang IV, suggesting a more complex receptor interaction than previously understood. Activation of HGF/c-Met signaling is known to have neurotrophic, neuroprotective, and anti-inflammatory effects.[1][9]

Angiotensin IV's Anti-Neuroinflammatory Mechanisms

A growing body of evidence demonstrates that Ang IV exerts potent anti-inflammatory effects in the CNS, primarily by suppressing the activation of glial cells (microglia and astrocytes) and reducing the production of pro-inflammatory cytokines.

Modulation of Glial Activation

Neuroinflammation is characterized by the activation of microglia and astrocytes. Activated microglia, often referred to as M1-like phenotype, release a barrage of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- α), interleukin-1beta (IL-1 β), and interleukin-6 (IL-6).[3][10] Ang IV has been shown to mitigate this pro-inflammatory glial response. The anti-inflammatory effects of Ang IV are mediated through the AT4R, as the co-administration of an AT4R antagonist, divalinal-Ang IV, reverses these beneficial effects.[11][12]

Signaling Pathways

Foundational & Exploratory



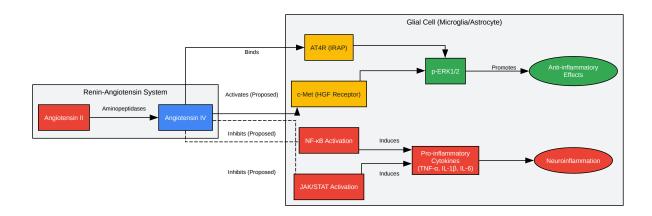


While the precise downstream signaling cascades of Ang IV/AT4R in neuroinflammation are still under active investigation, current evidence points to the modulation of key inflammatory pathways:

- Extracellular Signal-Regulated Kinase (ERK1/2) Pathway: Ang IV has been shown to increase the phosphorylation of ERK1/2 in astroglial cells, a pathway often associated with cell survival and differentiation.[11]
- Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. While direct inhibition of NF-κB by Ang IV is still being elucidated, the broader anti-inflammatory effects of other RAS components, like Ang-(1-7), are known to be associated with reduced NF-κB activation.[13] Given the suppressive effect of Ang IV on NF-κB-driven cytokines like TNF-α and IL-1β, it is plausible that Ang IV signaling interferes with this pathway.
- Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The
 JAK/STAT pathway is another critical signaling cascade for cytokine expression. Ang II has
 been shown to activate the JAK/STAT pathway in astrocytes, leading to IL-6 production.[14]
 [15] The ability of Ang IV to reduce IL-6 levels suggests a potential inhibitory role in this
 pathway, possibly through the induction of suppressors of cytokine signaling (SOCS)
 proteins.

The following diagram illustrates the proposed signaling pathways for **Angiotensin IV** in modulating neuroinflammation.





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Proposed **Angiotensin IV** Signaling in Neuroinflammation.

Quantitative Data on Angiotensin IV's Effects

The anti-inflammatory effects of Ang IV have been quantified in several preclinical studies. The following table summarizes key findings from a study investigating the effects of central Ang IV infusion in a rat model of chronic cerebral hypoperfusion (CCH), a condition associated with neuroinflammation.[12]



Cytokine	Control (pg/mg wet tissue)	CCH + Vehicle (pg/mg wet tissue)	CCH + Ang IV (20 nM) (pg/mg wet tissue)	CCH + Ang IV (100 nM) (pg/mg wet tissue)
TNF-α	76.9 ± 11.7	386.2 ± 42.1	215.4 ± 33.8	152.6 ± 29.5
IL-1β	215.7 ± 38.5	783.4 ± 128.3	452.1 ± 89.7	328.9 ± 76.4
IL-6	94.6 ± 18.5	1124.5 ± 158.2	678.3 ± 102.5	453.7 ± 91.2
IL-12	34.8 ± 7.3	152.7 ± 32.6	89.5 ± 15.4	61.3 ± 11.9

Data are

presented as

mean ± SD. All

reductions with

Ang IV treatment

were statistically

significant (p <

0.05) compared

to the CCH +

Vehicle group.

[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of **Angiotensin IV** in neuroinflammation.

Animal Model of Chronic Cerebral Hypoperfusion (CCH)

The CCH model is relevant for studying vascular cognitive impairment and the associated neuroinflammation.

Procedure:

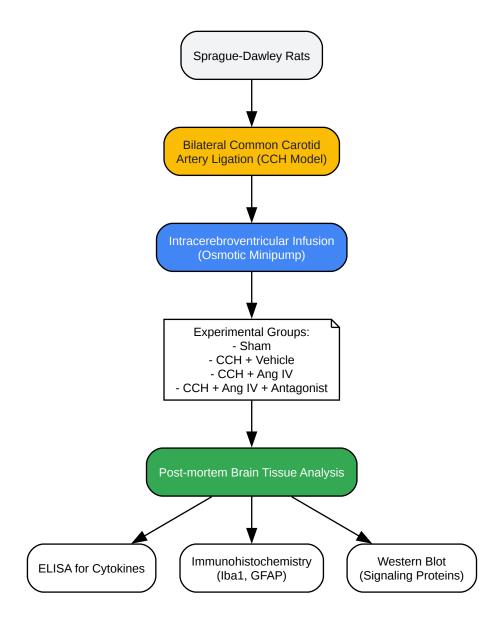
 Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic (e.g., 10% chloral hydrate).



- Make a midline cervical incision to expose the common carotid arteries (CCAs).
- Carefully separate the CCAs from the vagus nerves.
- Permanently ligate both CCAs with silk sutures.
- Suture the incision and allow the animals to recover.
- For intracerebroventricular (ICV) infusion, implant a cannula into the lateral ventricle and connect it to an osmotic minipump for continuous delivery of Ang IV or vehicle.
- Experimental Groups:
 - Sham-operated control
 - CCH + artificial cerebrospinal fluid (aCSF) vehicle
 - CCH + Ang IV (various doses, e.g., 20 nM, 100 nM)
 - CCH + Ang IV + AT4R antagonist (e.g., divalinal-Ang IV)

The following diagram outlines the experimental workflow for the CCH model.





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Experimental workflow for the CCH model.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is a quantitative method to measure the concentration of specific proteins, such as cytokines, in tissue homogenates.

- Brain Tissue Homogenization:
 - Dissect the brain region of interest (e.g., hippocampus, cortex) on ice.



- Homogenize the tissue in ice-cold lysis buffer (e.g., PBS containing protease inhibitors).
 [12]
- Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
- Collect the supernatant for analysis.
- Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay).
- ELISA Procedure (General):
 - Use commercially available ELISA kits specific for the cytokines of interest (e.g., rat TNFα, IL-1β, IL-6).
 - Prepare standards and samples according to the kit manufacturer's instructions.
 - Add standards and samples to the antibody-coated microplate wells.
 - Incubate as per the protocol.
 - Wash the wells multiple times with the provided wash buffer.
 - Add the detection antibody and incubate.
 - Wash the wells.
 - Add the substrate solution and incubate to allow for color development.
 - Stop the reaction with the stop solution.
 - Read the absorbance at the appropriate wavelength using a microplate reader.
 - Calculate the cytokine concentrations based on the standard curve.

Immunohistochemistry (IHC) for Glial Markers

IHC is used to visualize the presence and localization of specific proteins in tissue sections, allowing for the assessment of glial activation.



- Tissue Preparation:
 - Perfuse animals with saline followed by 4% paraformaldehyde (PFA) in phosphatebuffered saline (PBS).
 - Post-fix the brain in 4% PFA and then cryoprotect in a sucrose solution.
 - Cut frozen brain sections (e.g., 30 μm) using a cryostat.
- IHC Staining Protocol for Iba1 (Microglia) and GFAP (Astrocytes):
 - Wash free-floating sections in PBS.
 - Perform antigen retrieval if necessary (method depends on the antibody).
 - Block non-specific binding with a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
 - Incubate sections with primary antibodies (e.g., rabbit anti-Iba1, mouse anti-GFAP) diluted in blocking solution overnight at 4°C.
 - Wash sections extensively in PBS.
 - Incubate with appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) for 2 hours at room temperature.
 - Wash sections in PBS.
 - Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
 - Visualize and capture images using a fluorescence or confocal microscope.

Western Blotting for Signaling Proteins

Western blotting allows for the detection and semi-quantification of specific proteins in tissue or cell lysates.

Sample Preparation:



- Prepare brain tissue or cell lysates as described for ELISA.
- Determine protein concentration.
- Denature protein samples by boiling in Laemmli buffer.
- Western Blot Procedure:
 - Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
 - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ERK, anti-AT4R) diluted in blocking buffer overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Future Directions and Drug Development Implications

The compelling preclinical data on the anti-inflammatory effects of **Angiotensin IV** position the Ang IV/AT4R system as a promising therapeutic target for a multitude of neurodegenerative and neurological disorders. The development of small molecule agonists or positive allosteric



modulators of the AT4R or c-Met receptor that can cross the blood-brain barrier is a key area for future drug discovery efforts. Furthermore, elucidating the precise downstream signaling mechanisms will be crucial for designing targeted therapies and identifying relevant biomarkers for clinical trials. The experimental protocols detailed in this guide provide a robust framework for advancing our understanding of this exciting therapeutic avenue.

Conclusion

Angiotensin IV plays a significant and beneficial role in mitigating neuroinflammation within the central nervous system. Its ability to suppress glial activation and the production of proinflammatory cytokines highlights its therapeutic potential. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the Ang IV/AT4R system and translate these promising preclinical findings into novel therapies for neuroinflammatory diseases.

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